molecular formula C11H11ClO3 B2757184 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2408959-00-0

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B2757184
CAS RN: 2408959-00-0
M. Wt: 226.66
InChI Key: LGWVSOMBBQKEAS-DGFRNANFSA-N
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Description

3-Chlorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a chlorine atom . They are used in the synthesis of various pharmaceuticals and other organic compounds . The specific compound you mentioned, “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid”, is a cyclobutane derivative, which means it contains a cyclobutane ring - a ring of four carbon atoms.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a carboxylic acid, it could undergo reactions typical of this class of compounds, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .

Scientific Research Applications

Cyclobutane Derivatives in Synthesis

Cyclobutane derivatives, such as 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, play a significant role in synthetic chemistry. The Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis study reveals the development of an improved synthesis method for the precursor of anti-[18F]FACBC, highlighting the importance of cyclobutane derivatives in the synthesis of imaging agents for positron emission tomography (PET). This research underscores the stereoselectivity and suitability for large-scale preparations of cyclobutane-containing compounds.

Photocycloadditions and Chiral Tethers

The study on Asymmetric Intramolecular [2 + 2] Photocycloadditions: α- and β-Hydroxy Acids as Chiral Tether Groups explores the use of chiral α- and β-hydroxy acids as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives. This method demonstrates the potential for creating cyclobutane lactones with high stereoselectivity, emphasizing the versatility of cyclobutane derivatives in synthesizing complex molecular structures with defined stereochemistry.

Future Directions

Future research could focus on synthesizing “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” and studying its properties and potential applications. Given the wide range of biological activities exhibited by chlorophenyl compounds, it could have potential uses in medicinal chemistry .

properties

IUPAC Name

3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVSOMBBQKEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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